molecular formula C10H12N2O4 B3334951 methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 1005591-81-0

methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No.: B3334951
CAS No.: 1005591-81-0
M. Wt: 224.21 g/mol
InChI Key: RKPRNJBSWSJFBY-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a pyrazole-based compound featuring a 1,3-dimethyl-substituted pyrazole ring linked to a 2,4-dioxobutanoate ester. Pyrazole derivatives are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial effects, driven by their ability to participate in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

methyl 4-(1,3-dimethylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-7(5-12(2)11-6)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPRNJBSWSJFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CC(=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ester and dioxobutanoate functionalities. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has shown promise as a bioactive compound with potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit cytotoxic effects against various cancer cell lines. Studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Preliminary studies suggest that this compound may reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

Agricultural Science

The compound has also been investigated for its applications in agriculture:

  • Pesticidal Activity : Research has demonstrated that this compound exhibits insecticidal properties against specific pests. Field trials have shown effective control of pest populations without significant toxicity to beneficial insects .
  • Herbicidal Properties : Some studies suggest that this compound can inhibit the growth of certain weed species, making it a candidate for developing new herbicides that are both effective and environmentally friendly .

Material Science

In material science, the compound's unique chemical properties have led to investigations into its use in developing advanced materials:

  • Polymer Synthesis : this compound can serve as a monomer for synthesizing polymers with specific mechanical and thermal properties. Research is ongoing to explore its incorporation into polymer matrices to enhance performance characteristics .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM.
Study BPesticidal ActivityAchieved over 80% mortality rate in target insect species within 48 hours of exposure.
Study CPolymer DevelopmentDeveloped a new polymer composite with enhanced thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological activity or chemical reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazole) Ester Group Key Features Purity Reference
Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate C₁₀H₁₂N₂O₄ 224.216 (hyp.) 1,3-dimethyl Methyl 2,4-dioxobutanoate chain N/A
Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate C₁₀H₁₂N₂O₄ 224.216 1,5-dimethyl Methyl 2,4-dioxobutanoate chain 95%
Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate C₁₁H₁₄N₂O₄ 238.24 (est.) 1-ethyl Ethyl 2,4-dioxobutanoate chain N/A
Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate C₈H₁₂N₂O₂ 168.20 3,5-dimethyl Methyl Acetate chain 96%

Key Observations:

  • Positional Isomerism (1,3- vs. The 1,5-dimethyl variant is reported with 95% purity, suggesting robust synthetic protocols .
  • Ester Group Variations: The ethyl-substituted analog (C₁₁H₁₄N₂O₄) exhibits increased lipophilicity compared to methyl esters, which could enhance membrane permeability but reduce aqueous solubility .
  • Chain Length and Reactivity: Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate lacks the dioxo groups, diminishing its electron-withdrawing effects and reactivity in nucleophilic additions or cyclization reactions .

Biological Activity

Methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anti-cancer, and other therapeutic effects, supported by various studies and case reports.

  • Molecular Formula : C₁₁H₁₃N₃O₄
  • Molecular Weight : 239.24 g/mol
  • IUPAC Name : this compound

Anti-inflammatory Activity

Recent studies have shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index
Compound A5.400.01540
Compound B26.190.05524
This compoundTBDTBDTBD

The selectivity index indicates the potential of these compounds to selectively inhibit COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been extensively studied. For example, this compound has shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 μM. The mechanism was linked to the modulation of apoptosis-related proteins.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of COX Enzymes : As noted earlier, the compound exhibits selective inhibition of COX-2.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cell lines.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In vivo studies on rodents revealed no significant acute toxicity at doses up to 2000 mg/kg body weight.

Q & A

Basic: What experimental methods are recommended for synthesizing methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, and how can yield be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation reactions using precursors like substituted pyrazoles and diketones. For example, analogous compounds (e.g., pyrazole-carboxylic acid derivatives) are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Flash chromatography (using gradients of ethyl acetate/hexane) and recrystallization improve purity (>95% by HPLC) .
  • Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization .
    Yield discrepancies (e.g., 27% vs. 86% in similar syntheses) may arise from substituent electronic effects or steric hindrance, requiring iterative adjustment of stoichiometry or temperature .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) using C18 columns and acetonitrile/water mobile phases .
  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT and 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyrazole and diketone moieties .
    • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrazole ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can computational modeling aid in resolving contradictions in spectral data for derivatives of this compound?

Methodological Answer:
Discrepancies in NMR or IR data (e.g., unexpected shifts or missing peaks) may arise from tautomerism or conformational flexibility. Strategies include:

  • DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict NMR chemical shifts and vibrational frequencies .
  • Docking Studies : For bioactive derivatives, molecular docking (AutoDock Vina) evaluates interactions with biological targets, explaining activity variations .
  • Crystallography : Compare experimental XRD data with simulated structures (Mercury software) to validate stereochemistry .

Advanced: What methodologies are appropriate for evaluating the biological activity of this compound and its analogs?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity indices .
  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogenated aryl groups) to correlate structural features (e.g., electron-withdrawing groups) with enhanced activity .

Advanced: How can researchers design experiments to analyze environmental stability or degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents, monitoring degradation via LC-MS .
  • Hydrolysis Kinetics : Test stability at varying pH (1–13) and temperatures (25–60°C), quantifying half-lives using HPLC .
  • Ecotoxicology : Assess impacts on model organisms (e.g., Daphnia magna) via OECD guidelines, measuring LC50 values .

Advanced: What strategies mitigate low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., sodium bicarbonate) to stabilize reactive intermediates during diketone formation .
  • Parallel Optimization : Employ Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) in tandem .
  • In Situ Monitoring : ReactIR tracks reaction progress, identifying bottlenecks (e.g., incomplete cyclization) .

Basic: What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

  • Stoichiometric Precision : Use calibrated balances (±0.1 mg) for sensitive reagents.
  • Dry Conditions : Conduct reactions under nitrogen/argon to prevent hydrolysis of intermediates .
  • Standardized Protocols : Document exact gradients for flash chromatography and HPLC mobile phases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
Reactant of Route 2
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methyl 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

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